3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid
Description
Significance of Arylboronic Acids as Synthetic Intermediates
Arylboronic acids are a class of organoboron compounds characterized by a carbon-boron bond, with the general formula R-B(OH)₂. wikipedia.org Their prominence in modern organic synthesis stems from their role as versatile intermediates, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These compounds are extensively used as building blocks due to their general stability, low toxicity, and versatile reactivity. nih.govamerigoscientific.com
The most notable application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl structures by coupling with aryl halides. nih.govwisdomlib.org This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wisdomlib.orgmackenzie.br Beyond the Suzuki coupling, arylboronic acids can participate in a variety of other transformations, including Chan-Lam coupling for C-N and C-O bond formation and as precursors for aryl radicals. rsc.orgrsc.org Their ability to form reversible covalent complexes with diols, such as sugars, has also led to applications in chemical sensing and molecular recognition. wikipedia.org
Evolution of Boronic Acid Chemistry in Modern Synthesis
The history of boronic acids dates back to 1860 when Edward Frankland first reported the synthesis of ethylboronic acid. wikipedia.org However, their widespread application in synthesis is a more recent development, catalyzed by the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. acs.org
A pivotal moment in the evolution of boronic acid chemistry was the report by Akira Suzuki and Norio Miyaura in the late 1970s and early 1980s, which demonstrated that organoboron compounds could effectively undergo palladium-catalyzed cross-coupling with organohalides. nih.govacs.org This discovery, now known as the Suzuki-Miyaura reaction, revolutionized synthetic chemistry by providing a highly reliable and functional-group-tolerant method for C-C bond formation. acs.orgacs.org The significance of this work was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling. acs.org Since then, the field has expanded dramatically, with the development of new ligands, catalysts, and a vast array of commercially available boronic acids and their derivatives, such as boronic esters and MIDA boronates, which offer enhanced stability or modified reactivity. amerigoscientific.comnih.govacs.org
Structural Features and Reactivity Modulations in Halogenated Benzyloxy-Substituted Phenylboronic Acids
The reactivity of a phenylboronic acid is profoundly influenced by the nature and position of substituents on the aromatic ring. Halogen and benzyloxy groups introduce specific electronic and steric effects that can be harnessed for synthetic advantage.
Halogen Substituents (F, Br): The introduction of fluorine atoms, particularly at the ortho positions to the boronic acid group, significantly impacts the compound's properties. nih.gov Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect which generally increases the Lewis acidity of the boronic acid. nih.govnih.govresearchgate.net This enhanced acidity can be crucial for interactions with biological targets or for modulating reactivity in catalytic cycles. nih.govresearchgate.net An ortho-fluoro substituent can also form an intramolecular hydrogen bond with the B-OH group, further influencing its acidity and conformation. nih.gov The presence of a bromine atom provides an additional reactive site on the molecule. The C-Br bond can participate in subsequent cross-coupling reactions, allowing for sequential, site-selective functionalization of the aromatic ring. researchgate.net
Benzyloxy Substituent (-OCH₂Ph): The benzyloxy group serves primarily as a protecting group for a hydroxyl (phenol) functionality. It is relatively stable under a wide range of reaction conditions, including those typically used for Suzuki-Miyaura coupling. This allows the boronic acid and bromo functionalities to react while the phenolic oxygen is masked. The benzyl (B1604629) group can later be removed via standard deprotection protocols (e.g., hydrogenolysis) to reveal the free phenol (B47542), adding another layer of synthetic versatility.
Contextualizing 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic Acid within Advanced Organic Synthesis
This compound is a prime example of a highly functionalized, multi-tool synthetic building block designed for complex molecule synthesis. Its structure is strategically designed to allow for a sequence of selective chemical transformations.
The molecule possesses three distinct points of reactivity:
The Boronic Acid [-B(OH)₂]: This is the primary functional group for an initial Suzuki-Miyaura cross-coupling reaction to form a biaryl linkage. The ortho-difluoro substitution pattern modulates the electronic properties of this group, influencing its reactivity in the catalytic cycle.
The Bromo Group (-Br): This serves as a handle for a second, different cross-coupling reaction. The differential reactivity of the C-B and C-Br bonds allows for stepwise construction, where one bond is formed first, followed by the other under different catalytic conditions.
The Benzyloxy Group (-OCH₂Ph): As a stable protecting group, it allows the other two sites to react without interference. Its subsequent removal unmasks a phenol, providing a site for further functionalization, such as etherification, esterification, or participation in other coupling reactions.
This strategic combination of functional groups makes this compound an exceptionally valuable intermediate for constructing highly substituted, complex aromatic cores, which are common motifs in medicinal chemistry and materials science.
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | (3-(Benzyloxy)-4-bromo-2,6-difluorophenyl)boronic acid |
| CAS Number | 1451393-14-8 |
| Molecular Formula | C₁₃H₁₀BBrF₂O₃ |
| Molecular Weight | 354.93 g/mol |
| InChIKey | Not readily available in cited sources. |
Table 2: Functional Groups and Their Synthetic Roles
| Functional Group | Position | Primary Synthetic Role |
| Boronic Acid (-B(OH)₂) | 1 | Substrate for Suzuki-Miyaura cross-coupling. |
| Fluoro (-F) | 2, 6 | Modulates electronic properties and reactivity of the boronic acid group. |
| Benzyloxy (-OCH₂Ph) | 3 | Protecting group for a phenol functionality. |
| Bromo (-Br) | 4 | Reactive site for subsequent cross-coupling reactions. |
Properties
IUPAC Name |
(4-bromo-2,6-difluoro-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BBrF2O3/c15-9-6-10(16)11(14(18)19)12(17)13(9)20-7-8-4-2-1-3-5-8/h1-6,18-19H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROLYOUHNLANTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)Br)OCC2=CC=CC=C2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BBrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175587 | |
| Record name | Boronic acid, B-[4-bromo-2,6-difluoro-3-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-14-8 | |
| Record name | Boronic acid, B-[4-bromo-2,6-difluoro-3-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-bromo-2,6-difluoro-3-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 3 Benzyloxy 4 Bromo 2,6 Difluorophenylboronic Acid
Cross-Coupling Reactions
3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid is anticipated to be a versatile coupling partner in a variety of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the boronic acid functional group makes it a suitable nucleophilic partner for reactions with various electrophiles.
Suzuki-Miyaura Coupling: Scope and Limitations with Electrophilic Partners
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl and heteroaryl structures. The reaction of this compound in this context would involve its palladium-catalyzed reaction with a range of organic halides or triflates (R-X).
It is expected that this compound would successfully couple with a variety of aryl and heteroaryl halides under standard Suzuki-Miyaura conditions. These conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
The success of these couplings would likely be influenced by the electronic nature and steric hindrance of the coupling partner. Electron-deficient aryl halides are generally more reactive in the oxidative addition step of the catalytic cycle, potentially leading to higher yields and faster reaction times. Conversely, electron-rich and sterically hindered aryl halides might require more forcing conditions or specialized catalyst systems to achieve efficient coupling.
Hypothetical Reaction Scope Data:
| Electrophilic Partner (Ar-X) | Catalyst System | Base | Solvent | Expected Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | High |
| 2-Chloropyridine | Buchwald Ligand/PdOAc₂ | K₃PO₄ | Toluene | Moderate to High |
| 1-Bromo-2,4,6-trimethylbenzene | SPhos Pd G2 | K₃PO₄ | t-Amyl alcohol | Moderate |
Note: This table is a hypothetical representation based on known Suzuki-Miyaura coupling trends and is not based on published experimental data for this compound.
The substituents on the phenylboronic acid ring play a crucial role in modulating its reactivity. The two ortho-fluorine atoms are strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. This effect might necessitate the use of a stronger base to facilitate the formation of the more reactive boronate species, which is a key step in the transmetalation phase of the catalytic cycle.
The bulky benzyloxy group, situated meta to the boronic acid, introduces significant steric hindrance around one side of the molecule. This steric bulk could influence the rate of transmetalation and may require the use of less sterically demanding palladium-ligand complexes to ensure efficient coupling. Furthermore, the benzyloxy group could potentially engage in secondary interactions with the metal center, influencing the orientation of the reactants in the transition state.
The choice of ligand on the palladium catalyst is critical for overcoming the challenges posed by sterically hindered and electronically demanding substrates. For coupling with sterically hindered partners, bulky and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Fu (e.g., P(t-Bu)₃), are often employed. These ligands promote the formation of monoligated, highly reactive palladium(0) species that can more readily undergo oxidative addition with hindered electrophiles.
When coupling with electron-deficient partners, the challenge often lies in the reductive elimination step. Ligands that are both bulky and electron-donating can accelerate this final step of the catalytic cycle, leading to improved product formation and reduced side reactions.
Potential Ligands for Challenging Couplings:
| Ligand | Target Substrate Type | Rationale |
| SPhos | Sterically hindered aryl halides | Promotes oxidative addition and reductive elimination. |
| XPhos | Sterically hindered and electron-poor aryl halides | Balances steric bulk and electron-donating properties. |
| P(t-Bu)₃ | General for hindered substrates | Highly electron-donating and sterically demanding. |
| RuPhos | Electron-rich and hindered aryl halides | Effective for challenging coupling partners. |
Note: This table provides examples of ligands often used for challenging Suzuki-Miyaura couplings and their general applicability.
Other Transition-Metal Catalyzed Cross-Coupling Processes (e.g., Negishi, Stille)
While the Suzuki-Miyaura coupling is the most probable application, this compound could potentially be converted into other organometallic reagents for use in different cross-coupling reactions.
Negishi Coupling: The boronic acid could be transformed into an organozinc reagent, which would then participate in a palladium- or nickel-catalyzed Negishi coupling with an organic halide. This method is often valued for its high functional group tolerance.
Stille Coupling: Conversion of the boronic acid to an organotin reagent would enable its use in Stille coupling. Stille reactions are known for their tolerance of a wide range of functional groups, though the toxicity of organotin compounds is a significant drawback.
The reactivity in these alternative coupling reactions would still be governed by the steric and electronic properties of the substituted phenyl ring.
Mechanistic Studies of Cross-Coupling Pathways involving this compound
A detailed mechanistic study of the Suzuki-Miyaura coupling involving this specific boronic acid would likely focus on the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: This step involves the reaction of the palladium(0) catalyst with the electrophilic partner. The rate of this step is primarily influenced by the nature of the electrophile.
Transmetalation: This is the transfer of the aryl group from the boron to the palladium center. For this compound, the rate of this step would be influenced by the efficiency of boronate formation (base dependent) and the steric hindrance around the C-B bond. Computational studies could provide insight into the transition state energies for this step with different palladium-ligand complexes.
Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst. The steric bulk and electronic properties of the ligands on the palladium center are crucial for facilitating this step. The presence of the ortho-fluorine and meta-benzyloxy groups on the transferred aryl group could influence the rate of reductive elimination.
Kinetic studies, in situ spectroscopic monitoring, and density functional theory (DFT) calculations would be powerful tools to elucidate the precise mechanistic details and the role of each substituent on the reactivity of this compound.
Non-Coupling Reactions of the Boronic Acid Moiety
The boronic acid group is a versatile functional group capable of undergoing a variety of transformations beyond the well-known Suzuki-Miyaura cross-coupling reaction. These include esterification, amidation, oxidation, and protodeboronation.
Boronic acids readily undergo reversible esterification with diols to form boronate esters. This reaction is often used to protect the boronic acid functionality or to modify its physical and chemical properties. For this compound, esterification with a diol such as pinacol (B44631) would yield the corresponding pinacol boronate ester. The steric hindrance from the two ortho-fluoro substituents and the adjacent benzyloxy group may influence the rate of esterification, potentially requiring longer reaction times or elevated temperatures.
Direct amidation of carboxylic acids catalyzed by arylboronic acids has been reported. However, the direct conversion of the boronic acid moiety itself into an amide under non-coupling conditions is less common. The formation of a B-N bond can be achieved through reactions with amines, often leading to the formation of boronate complexes or, under specific conditions, aminoboron derivatives. The reactivity of this compound towards amines would be influenced by the Lewis acidity of the boron center, which is enhanced by the electron-withdrawing fluorine atoms.
| Reactant Class | Product Type | General Reaction Conditions |
| Diols (e.g., pinacol) | Boronate Esters | Aprotic solvent, often with removal of water |
| Amines | Boronate-Amine Complexes | Varies depending on the amine and desired product |
Oxidation: A common and synthetically useful transformation of arylboronic acids is their oxidation to the corresponding phenols. This can be achieved using various oxidizing agents. For this compound, this reaction would yield 3-benzyloxy-4-bromo-2,6-difluorophenol. Common oxidants for this transformation include hydrogen peroxide (H₂O₂), often under basic conditions, and peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). The reaction generally proceeds via the formation of a boronate-peroxide intermediate, followed by rearrangement and hydrolysis.
Protodeboronation: This process involves the replacement of the boronic acid group with a hydrogen atom and is a common side reaction in processes involving arylboronic acids. The susceptibility of an arylboronic acid to protodeboronation is highly dependent on its electronic and steric properties. Arylboronic acids bearing electron-withdrawing groups, particularly in the ortho positions, are known to be more prone to this reaction. The presence of two ortho-fluoro substituents in this compound makes it particularly susceptible to protodeboronation, especially under basic aqueous conditions. The mechanism can proceed through different pathways depending on the pH, but often involves the formation of a tetrahedral boronate species which then undergoes cleavage of the carbon-boron bond.
| Transformation | Product | Typical Reagents/Conditions |
| Oxidation | 3-Benzyloxy-4-bromo-2,6-difluorophenol | H₂O₂/base; mCPBA |
| Protodeboronation | 1-Benzyloxy-2-bromo-4,6-difluorobenzene | Aqueous base or acid, elevated temperatures |
Reactivity of Peripheral Functional Groups
The benzyloxy and aryl bromide moieties of this compound offer opportunities for selective transformations, allowing for further diversification of the molecular scaffold.
The benzyloxy group is a common protecting group for phenols and can be cleaved under various conditions. A widely used method for debenzylation is catalytic hydrogenation (e.g., using H₂ over a palladium catalyst). However, the presence of the aryl bromide might lead to hydrodebromination under these conditions.
Alternatively, chemical cleavage using Lewis acids such as boron trichloride (B1173362) (BCl₃) can be employed. This method is often chemoselective and can be performed at low temperatures, potentially leaving the boronic acid and aryl bromide functionalities intact. The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by cleavage of the benzyl-oxygen bond.
| Transformation | Product | Typical Reagents |
| Debenzylation | 4-Bromo-2,6-difluoro-3-hydroxyphenylboronic acid | BCl₃, BBr₃; Catalytic Hydrogenation (potential side reactions) |
The aryl bromide functionality serves as a valuable handle for further synthetic modifications, particularly through transition metal-catalyzed cross-coupling reactions. Importantly, under certain conditions, the aryl bromide can be reacted selectively in the presence of the boronic acid. For instance, photoredox/nickel dual catalysis has been shown to enable the cross-coupling of aryl bromides with various partners while leaving a boronic acid group untouched. This orthogonal reactivity allows for a stepwise functionalization of the molecule. For example, the aryl bromide could potentially undergo Stille coupling, Heck reaction, or amination while preserving the boronic acid for a subsequent Suzuki-Miyaura coupling.
| Reaction Type | Potential Product | General Catalytic System |
| Stille Coupling | 3-Benzyloxy-2,6-difluoro-4-(organostannyl)phenylboronic acid | Palladium catalyst |
| Heck Reaction | 3-Benzyloxy-2,6-difluoro-4-(alkenyl)phenylboronic acid | Palladium catalyst |
| Buchwald-Hartwig Amination | 3-Benzyloxy-2,6-difluoro-4-(amino)phenylboronic acid | Palladium catalyst |
| Photoredox/Nickel Coupling | 3-Benzyloxy-2,6-difluoro-4-(alkyl/aryl)phenylboronic acid | Iridium or Ruthenium photocatalyst with a Nickel co-catalyst |
Advanced Spectroscopic and Structural Characterization of 3 Benzyloxy 4 Bromo 2,6 Difluorophenylboronic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with the complexity of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid, a multi-nuclear approach is employed.
¹H, ¹³C, ¹¹B, and ¹⁹F NMR Analysis
A combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments is essential for the complete structural assignment of this compound. Each spectrum provides a unique piece of the structural puzzle.
The ¹H NMR spectrum reveals the number and environment of hydrogen atoms. The aromatic protons of the benzyloxy group typically appear as a multiplet in the 7.3-7.5 ppm range. The benzylic methylene (B1212753) protons (-CH₂-) are expected to show a singlet around 5.2 ppm. The single proton on the difluorophenyl ring is anticipated to appear as a triplet of doublets further downfield, likely in the 6.8-7.2 ppm region, due to coupling with the two adjacent fluorine atoms and a weaker long-range coupling. The acidic protons of the boronic acid group (-B(OH)₂) often appear as a broad singlet, which can exchange with D₂O.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon attached to the boron atom is expected at a relatively low field. The aromatic carbons will resonate in the typical 110-160 ppm range, with their specific shifts influenced by the fluorine, bromine, and benzyloxy substituents. The benzylic methylene carbon signal is expected around 70-75 ppm.
The ¹¹B NMR spectrum is characteristic for boron-containing compounds. For a trigonal planar boronic acid, a single, often broad, resonance is expected in the range of 27-33 ppm. This chemical shift is indicative of an sp² hybridized boron atom.
The ¹⁹F NMR spectrum is used to analyze the fluorine atoms. Given the two non-equivalent fluorine atoms at positions 2 and 6, two distinct signals are expected. These signals would likely appear as multiplets due to coupling with each other and with the neighboring aromatic proton.
Table 4.1.1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.30 - 7.50 | m | C₆H₅- |
| ~5.20 | s | -OCH₂- | |
| 6.80 - 7.20 | t | Ar-H | |
| variable | br s | B(OH)₂ | |
| ¹³C | 155 - 165 | m | C-F |
| 135 - 140 | s | C-O | |
| 128 - 130 | m | C₆H₅ | |
| 110 - 120 | m | C-H, C-Br | |
| ~100 | t | C-B | |
| 70 - 75 | s | -OCH₂- | |
| ¹¹B | 27 - 33 | br s | -B(OH)₂ |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would confirm the connectivity within the phenyl ring of the benzyloxy group. It would also show a correlation between the single aromatic proton on the main ring and the fluorine atoms, if a ¹H-¹⁹F COSY is performed.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the carbon signals based on their attached protons. For instance, the proton signal at ~5.2 ppm would correlate with the carbon signal around 70-75 ppm, confirming the -OCH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular fragments. Key HMBC correlations would be expected from the benzylic methylene protons to the carbons of the phenyl ring and to the carbon atom of the difluorophenyl ring to which the oxygen is attached.
Table 4.1.2: Expected Key 2D NMR Correlations
| Experiment | Correlating Nuclei | Expected Information |
|---|---|---|
| COSY | ¹H ↔ ¹H | Confirms proton connectivity in the benzyl (B1604629) group's phenyl ring. |
| HSQC | ¹H ↔ ¹³C (¹J) | Assigns carbon signals for all protonated carbons (e.g., -CH₂-, Ar-H, C₆H₅). |
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction on single crystals provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the structures of many related phenylboronic acids have been determined. rsc.orgcdnsciencepub.com
Based on analogous structures, it is expected that this compound crystallizes to form hydrogen-bonded dimers in the solid state. rsc.orgnih.govmdpi.com The two boronic acid groups of adjacent molecules would interact via a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring. These dimeric units then typically pack into extended networks or layers. The B-C bond length is expected to be around 1.56-1.58 Å, and the B-O bond lengths are typically in the range of 1.36-1.38 Å. rsc.org The boronic acid group, B(OH)₂, is generally found to be nearly coplanar with the aromatic ring, though steric hindrance from ortho substituents can cause some torsion.
Table 4.2: Typical Crystallographic Parameters for Substituted Phenylboronic Acids
| Parameter | Typical Value | Reference |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | cdnsciencepub.commdpi.com |
| Space Group | P2₁/c, C2/c, Iba2 | cdnsciencepub.commdpi.com |
| Intermolecular Interaction | O-H···O Hydrogen-bonded dimers | rsc.orgnih.gov |
| B-C Bond Length | 1.56 - 1.58 Å | rsc.org |
| B-O Bond Length | 1.36 - 1.38 Å | rsc.org |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₃H₁₀BBrF₂O₃), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.
The calculated monoisotopic mass would be a key identifier. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion [M]⁺ and major fragments, with two peaks of almost equal intensity separated by approximately 2 Da. Common fragmentation pathways would likely involve the loss of the benzyloxy group, the boronic acid group, or bromine.
Table 4.3: Predicted HRMS Data for C₁₃H₁₀BBrF₂O₃
| Ion | Calculated Monoisotopic Mass (Da) |
|---|---|
| [M(⁷⁹Br)]⁺ | 341.9847 |
| [M(⁸¹Br)]⁺ | 343.9826 |
| [M-OH]⁺ | 324.9791 |
| [M-B(OH)₂]⁺ | 297.9785 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum is expected to show a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups. Aromatic C-H stretching vibrations would appear around 3030-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. A strong band corresponding to the B-O stretching vibration is typically observed around 1350-1400 cm⁻¹. The C-O stretching of the benzyl ether would likely appear in the 1200-1250 cm⁻¹ range. The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹, respectively.
The Raman spectrum would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the benzyloxy and phenylboronic acid moieties would be particularly Raman active.
Table 4.4: Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200 - 3600 | Strong, Broad | O-H stretch (boronic acid) |
| 3030 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Weak-Medium | Aliphatic C-H stretch (-CH₂-) |
| 1450 - 1600 | Medium-Strong | Aromatic C=C stretch |
| 1350 - 1400 | Strong | B-O stretch |
| 1200 - 1250 | Strong | C-O stretch (ether) |
| 1100 - 1200 | Strong | C-F stretch |
Applications of 3 Benzyloxy 4 Bromo 2,6 Difluorophenylboronic Acid in Complex Molecule Synthesis
Precursor for Advanced Heterocyclic Compounds
The strategic placement of functional groups in 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid allows for its use as a precursor in the synthesis of complex heterocyclic compounds. The ortho-benzyloxy group can act as a directing group or a precursor for a hydroxyl group, which can then participate in cyclization reactions.
Role in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions offer a highly efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single pot. Arylboronic acids are known to participate in various cascade reactions. For example, they have been used in the synthesis of N-functionalized azaheterocycles through a sequence of intermolecular reductive C-N cross-coupling with a nitroarene followed by intramolecular cyclization. researchgate.netresearchgate.net
The dual reactivity of this compound could potentially be exploited in such reaction sequences. For instance, the boronic acid could participate in an initial coupling, and the bromo group could be involved in a subsequent intramolecular cyclization or another intermolecular coupling event within the same pot.
Strategic Intermediate in Medicinal Chemistry Programs (Synthetic Routes)
The structural motifs present in this compound are of significant interest in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can profoundly influence their metabolic stability, binding affinity, and pharmacokinetic properties. researchgate.netbohrium.comnih.gov The biaryl scaffold is a common feature in many biologically active molecules, including kinase inhibitors. acs.orged.ac.uk
This building block can be used to synthesize a variety of substituted biaryl and heterocyclic scaffolds that are central to many drug discovery programs. For example, the Suzuki-Miyaura coupling can be employed to link this fluorinated phenyl ring to other aromatic or heteroaromatic systems, which is a common strategy in the synthesis of kinase inhibitors. soci.org The benzyloxy group can serve as a protected phenol (B47542), which can be a key hydrogen bond donor or acceptor in protein-ligand interactions, or it can be a site for further functionalization.
The following table presents examples of biologically active scaffolds that can be synthesized using substituted arylboronic acids as key intermediates, illustrating the potential utility of the title compound in medicinal chemistry.
| Scaffold | Biological Target/Application | Synthetic Strategy Involving Arylboronic Acids | Reference |
|---|---|---|---|
| Biaryl Analogs | Anti-inflammatory (COX-1/COX-2 inhibitors) | Suzuki-Miyaura coupling of substituted phenylboronic acids with aryl bromides. | nih.gov |
| Substituted Quinolines | Kinase inhibitors (e.g., CaMKK2) | Suzuki-Miyaura coupling to functionalize the quinoline (B57606) core. | openlabnotebooks.org |
| N-Functionalized Azaheterocycles | Various, including kinase inhibitors | Reductive C-N cross-coupling of nitroarenes with boronic acids followed by cyclization. | researchgate.net |
Incorporation into Complex Natural Product Analogues
The strategic incorporation of fluorine atoms into complex molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Arylboronic acids, particularly those bearing fluorine substituents, are valuable building blocks in organic synthesis, primarily serving as key coupling partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the construction of complex biaryl scaffolds, which are prevalent in a vast array of natural products and biologically active molecules.
This compound is a trifunctional reagent, possessing a boronic acid moiety for cross-coupling, a bromine atom that can participate in subsequent transformations, a benzyloxy group as a protected phenol, and a difluorinated phenyl ring. This combination of reactive sites and structural features makes it a potentially versatile tool for the synthesis of intricate molecular architectures, including analogues of natural products. The difluorinated phenyl ring, in particular, can impart unique electronic and conformational properties to the target molecule.
Despite its potential, a thorough review of the scientific literature did not yield specific examples of the direct incorporation of this compound into the total synthesis of complex natural product analogues. While the synthesis of fluorinated and biaryl-containing natural products is an active area of research, the utilization of this specific boronic acid has not been explicitly detailed in published synthetic routes.
General methodologies for the synthesis of fluorinated biaryl compounds often involve the Suzuki-Miyaura coupling of a substituted arylboronic acid with an aryl halide. In a hypothetical application, this compound could be coupled with a complex, chiral fragment of a natural product that contains an aryl halide or triflate. The resulting biaryl system would introduce the benzyloxy-4-bromo-2,6-difluorophenyl moiety, which could then be further manipulated. For instance, the benzyloxy group could be deprotected to reveal a phenol, and the bromine atom could be used for another cross-coupling reaction or other functional group transformations.
While concrete examples are not available in the current literature, the data table below illustrates a hypothetical reaction scheme demonstrating how this compound could be utilized in the synthesis of a generic complex molecule, representing a key step in the construction of a natural product analogue.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |
| This compound | Complex Aryl Halide (Ar-X) | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 3-Benzyloxy-4-bromo-2,6-difluoro-1,1'-biphenyl derivative | Not Reported | Hypothetical |
This table is for illustrative purposes only, as no specific published examples were found.
The absence of specific documented uses of this compound in the synthesis of natural product analogues suggests that other fluorinated phenylboronic acids may be more commonly employed or that the syntheses involving this particular reagent have not yet been published. Further research and exploration by synthetic chemists may uncover the utility of this compound in the creation of novel and potent analogues of complex natural products.
Computational Chemistry and Theoretical Investigations
Electronic Structure Analysis and Frontier Molecular Orbital Theory
The electronic properties of a molecule are fundamental to its chemical reactivity. Frontier molecular orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for predicting how a molecule will interact with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net
The electronic characteristics of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid are a composite of the effects of its various substituents:
Fluorine Substituents: The two fluorine atoms at the ortho positions (2 and 6) are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect generally lowers the energy of both the HOMO and LUMO orbitals. nih.gov The presence of ortho-fluoro substituents can also lead to intramolecular hydrogen bonding with the boronic acid's hydroxyl groups, influencing the compound's acidity and conformation. mdpi.com
Bromine Substituent: The bromine atom at the para position (4) also has an electron-withdrawing inductive effect (-I), though weaker than fluorine. However, it possesses a weak electron-donating resonance effect (+R) due to its lone pairs. The net effect of halogens on the electronic properties of a phenyl ring is a combination of these opposing influences. nih.gov
The interplay of these substituents modulates the electron density of the aromatic ring and the boron atom. The strong inductive withdrawal by the fluorine atoms is expected to be the dominant electronic influence, rendering the boron atom more Lewis acidic. This increased acidity can impact the compound's reactivity in processes like the Suzuki-Miyaura coupling. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies (Illustrative)
| Property | Estimated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The values in this table are illustrative and represent typical ranges for similarly substituted phenylboronic acids. Specific computational studies on this compound are required for precise values.
Based on the electronic structure, several reactivity predictions can be made:
Suzuki-Miyaura Coupling: The electron-withdrawing nature of the fluoro and bromo substituents is anticipated to enhance the rate of transmetalation, a key step in the Suzuki-Miyaura reaction, by increasing the Lewis acidity of the boron atom. nih.govorganic-chemistry.org However, the steric bulk of the ortho-fluoro and meta-benzyloxy groups might influence the approach of the palladium catalyst.
Nucleophilic Attack: The LUMO is expected to be localized on the phenyl ring and the boron atom, making these sites susceptible to nucleophilic attack.
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating reaction mechanisms, including the identification of transition states and intermediates.
For reactions like the Suzuki-Miyaura coupling, DFT calculations can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov For this compound, a transition state analysis of the transmetalation step would be of particular interest. This would involve the interaction of the boronic acid (or its boronate form) with a palladium(II) intermediate. The calculations would likely show that the electron-withdrawing substituents stabilize the transition state, thereby lowering the activation energy for this step. acs.org
Conformation and Stereoelectronic Effects
The three-dimensional structure of this compound is influenced by the interplay of steric and electronic effects. The boronic acid group can rotate relative to the plane of the phenyl ring. The presence of ortho-substituents can introduce a significant barrier to this rotation. bohrium.com
Intermolecular Interactions and Supramolecular Assembly Prediction
The solid-state architecture of this compound is governed by a sophisticated interplay of non-covalent forces. Computational chemistry provides essential tools to predict and analyze these interactions, offering insights into the molecule's potential for self-assembly into ordered supramolecular structures. The prediction of crystal structures is a complex challenge, relying on computational methods to explore the vast conformational space and identify thermodynamically stable packing arrangements. aganitha.aisandboxaq.com
Predicted Intermolecular Interaction Profile
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Predicted Role in Assembly |
| Hydrogen Bonding | Boronic acid -OH groups | Boronic acid -OH groups | Primary driver of dimerization and ribbon formation. |
| Halogen Bonding | Bromine atom (σ-hole) | Oxygen, Fluorine, or Bromine atoms | Key contributor to extending networks and stabilizing packing. nih.govresearchgate.net |
| π-π Stacking | Phenyl ring / Benzyloxy aryl group | Phenyl ring / Benzyloxy aryl group | Secondary interaction influencing packing efficiency and orientation. |
| C-H···F Interactions | C-H bonds | Fluorine atoms | Weak interactions contributing to overall lattice energy. |
| C-H···O Interactions | C-H bonds | Benzyloxy oxygen, Boronic acid oxygen | Weak interactions providing additional stabilization. |
Analysis of Key Intermolecular Forces
Hydrogen Bonding: The boronic acid moiety, -B(OH)₂, is the most powerful functional group for directing supramolecular assembly in this molecule. Analogous to carboxylic acids, arylboronic acids frequently form strong, centrosymmetric dimers via O-H···O hydrogen bonds between their hydroxyl groups. These dimeric synthons are the fundamental building blocks for more extended structures. The two hydroxyl groups allow for further hydrogen bonding, enabling these dimers to connect into one-dimensional ribbons or two-dimensional sheets. The specific conformation adopted by the B(OH)₂ group (e.g., syn-syn, syn-anti, or anti-anti) will significantly influence the topology of the resulting hydrogen-bonded network.
Halogen Bonding: The bromine atom at the C4 position is a potent halogen bond (XB) donor. nih.gov Halogen bonding is a highly directional, non-covalent interaction where an electron-deficient region on the halogen atom (the σ-hole) is attracted to a Lewis base. nih.gov In the solid state of this compound, the bromine atom can form stabilizing contacts with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the boronic acid or benzyloxy groups, or even the electron-rich belts of the fluorine or bromine atoms. nih.gov The strength and directionality of these halogen bonds are critical in guiding the assembly of the primary hydrogen-bonded motifs into a three-dimensional architecture. nih.gov The interplay between hydrogen and halogen bonding is a versatile tool in crystal engineering, and their combined effects are expected to be pivotal in the crystal packing of this compound. rsc.orgotago.ac.nz
π-π Stacking: The presence of two aromatic rings—the substituted phenyl ring and the benzyl (B1604629) group—introduces the possibility of π-π stacking interactions. researchgate.net These interactions, which arise from electrostatic and dispersion forces between the electron clouds of the aromatic systems, are likely to play a secondary but important role in the supramolecular assembly. scirp.orgstfc.ac.uk Depending on the steric constraints imposed by the bulky benzyloxy and bromo substituents, molecules may adopt parallel-displaced or T-shaped arrangements to maximize these stabilizing interactions, influencing the final packing density and morphology of the crystal. beilstein-journals.orgnih.gov
Computational Prediction of Supramolecular Assembly
Predicting the most stable crystal structure of a molecule in silico is a central goal of crystal engineering. nih.gov For this compound, this process involves a multi-step computational workflow.
Crystal Structure Prediction (CSP) Workflow
| Step | Description | Computational Methods/Software |
| 1. Conformational Analysis | The flexible benzyloxy group allows for multiple low-energy conformations. A thorough search is performed to identify all relevant molecular shapes. | Molecular Mechanics (MM) force fields (e.g., GAFF), Quantum Mechanics (QM) methods (e.g., DFT). rsc.org |
| 2. Crystal Packing Generation | A vast number of plausible crystal packing arrangements are generated using algorithms that explore different space groups and unit cell parameters. | Evolutionary algorithms, random sampling, simulated annealing. (e.g., USPEX, XtalOpt, AIRSS). wikipedia.org |
| 3. Lattice Energy Calculation | The thermodynamic stability of each generated structure is evaluated. This is typically done in a hierarchical manner, starting with computationally inexpensive methods and refining the most promising candidates with more accurate, costly calculations. | Molecular Mechanics force fields, Density Functional Theory (DFT) with dispersion corrections (DFT-D), Machine Learned Potentials. sandboxaq.com |
| 4. Analysis of Crystal Energy Landscape | The final output is a crystal energy landscape, which plots the relative energies of the predicted polymorphs. The global minimum represents the most likely thermodynamically stable structure. Structures within a small energy window (a few kJ/mol) are considered potential polymorphs. | Visualization software (e.g., CrystalMaker) and analysis tools to compare geometries and interaction patterns. crystalmaker.com |
Theoretical investigations using Density Functional Theory (DFT) can be employed to precisely characterize the nature and strength of the identified intermolecular interactions. biorxiv.org Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can visualize and quantify the hydrogen bonds, halogen bonds, and other weak interactions predicted to stabilize the crystal lattice, providing a deep understanding of the forces driving the supramolecular self-assembly of this complex molecule. mdpi.com
Future Directions and Emerging Research Opportunities
Sustainable Synthetic Routes: Green Chemistry Approaches
The future synthesis of "3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid" and its derivatives will increasingly focus on green chemistry principles to minimize environmental impact and enhance efficiency.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes for the preparation of boronic acids. organic-chemistry.orgacs.orgresearchgate.net This technology enables precise control over reaction parameters such as temperature and mixing, leading to higher yields and purity. organic-chemistry.orgacs.org For the synthesis of "this compound," a flow chemistry approach could involve a halogen-lithium exchange followed by quenching with a boron electrophile, a process that can be completed in seconds. organic-chemistry.orgacs.org This method not only improves safety when handling reactive organolithium intermediates but also facilitates scalability. acs.orgresearchgate.net
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of boronic acids under mild conditions. rsc.orgnih.gov This approach could be adapted for the direct C-H borylation of a suitable precursor to "this compound," avoiding the need for pre-functionalized starting materials. nih.gov Furthermore, photocatalytic methods can be employed for the decarboxylative borylation of carboxylic acids, offering an alternative synthetic route from readily available starting materials. nih.gov
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. While still an emerging field for organoboron synthesis, biocatalytic methods could offer highly selective and environmentally benign routes to chiral boronic acids. acs.orgtuhh.de Future research could explore the development of enzymes capable of catalyzing the asymmetric synthesis of derivatives of "this compound."
| Green Chemistry Approach | Potential Advantages for Synthesis |
| Flow Chemistry | Enhanced safety, improved yield and purity, scalability. organic-chemistry.orgacs.orgresearchgate.netacs.org |
| Photocatalysis | Mild reaction conditions, use of visible light, alternative synthetic routes. rsc.orgnih.gov |
| Biocatalysis | High selectivity, environmentally friendly, synthesis of chiral compounds. acs.orgtuhh.de |
Development of Novel Catalytic Systems for Transformations
The development of new catalytic systems will be crucial for unlocking the full potential of "this compound" in a wider range of chemical transformations.
Nickel-Catalyzed Couplings: While palladium has been the traditional catalyst for Suzuki-Miyaura couplings, nickel catalysis has gained significant traction due to its lower cost and high reactivity. nih.govchemistryviews.org Nickel catalysts are particularly effective for coupling challenging substrates, such as sterically hindered or electronically deactivated aryl halides. nih.govchemistryviews.orgresearchgate.net Future research could focus on developing robust nickel-based catalytic systems for the cross-coupling of "this compound" with a broader scope of coupling partners, including aryl chlorides and sulfamates, often in greener solvents. nih.govorganic-chemistry.org
Palladium-Free Catalysis: The complete elimination of palladium from cross-coupling reactions is a major goal in sustainable chemistry. Research into palladium-free catalysts, such as those based on other transition metals or even metal-free systems, is an active area. Applying these novel catalytic systems to "this compound" could lead to more economical and environmentally friendly synthetic protocols.
Photoredox Catalysis for Cross-Coupling: Dual catalytic systems that combine a photoredox catalyst with a transition metal catalyst can enable previously challenging cross-coupling reactions. nih.govcam.ac.uk This synergistic approach could be used to activate "this compound" for novel transformations that are not accessible through traditional thermal catalysis. acs.org
Exploration of New Reactivity Modes for the Boronic Acid Moiety
Beyond its established role in Suzuki-Miyaura cross-coupling, the boronic acid group in "this compound" can participate in a variety of other transformations.
Deboronative Functionalization: This class of reactions involves the replacement of the boronic acid group with other functional groups. researchgate.netrsc.orgrsc.orgnih.govnih.gov Recent advances have shown that boronic acids can be converted to a wide range of functionalities, including halides, hydroxides, and amines. Exploring the deboronative functionalization of "this compound" would significantly expand its synthetic utility.
Boronic Acids as Radical Precursors: Under photoredox conditions, boronic acids can be activated to generate carbon-centered radicals. nih.govcam.ac.ukacs.orgvapourtec.comrsc.orgresearchgate.netresearchgate.netnih.govacs.org These radicals can then participate in a variety of bond-forming reactions. researchgate.net Investigating the generation of an aryl radical from "this compound" could open up new avenues for C-C and C-heteroatom bond formation. nih.govcam.ac.uknih.gov
Chan-Lam and Liebeskind-Srogl Couplings: These palladium- and copper-catalyzed reactions allow for the formation of carbon-heteroatom bonds using boronic acids as coupling partners. Future work could explore the application of "this compound" in these reactions to synthesize complex molecules containing C-N, C-O, and C-S bonds.
Expanding the Scope of Applications in Materials Science and Organic Electronics
The unique electronic properties imparted by the fluorine atoms make "this compound" an attractive building block for advanced materials.
Organic Light-Emitting Diodes (OLEDs): Boronic acid derivatives are increasingly being used in the synthesis of materials for OLEDs. nbinno.comnbinno.comresearchgate.netrsc.org The fluorine atoms in "this compound" can enhance the performance of OLED materials by tuning their electronic properties and improving their stability. rsc.org This compound could serve as a key intermediate in the synthesis of novel emitters, hosts, or charge-transport materials for next-generation displays. nbinno.comnbinno.com
Boron-Doped Organic Materials: The incorporation of boron into organic materials can lead to unique photophysical and electronic properties. "this compound" could be used to synthesize boron-containing polymers and small molecules for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
| Potential Application | Role of this compound |
| OLEDs | Building block for emitters, hosts, and charge-transport materials. nbinno.comnbinno.comrsc.org |
| Organic Photovoltaics | Component of donor or acceptor materials. |
| Organic Field-Effect Transistors | Precursor to semiconducting materials. |
Advanced Derivatization for Specialized Research Probes and Sensors
The boronic acid moiety is a versatile functional group for the design of chemical sensors and research probes due to its ability to reversibly bind with diols. nih.govrsc.orgnih.govrsc.orgmdpi.comacs.org
Fluorescent Probes: By incorporating a fluorophore, derivatives of "this compound" could be developed as fluorescent probes for the detection of biologically important diol-containing molecules, such as carbohydrates and glycoproteins. nih.govrsc.orgacs.org The fluorine atoms could be used to fine-tune the photophysical properties of the probe.
Sensors for Reactive Oxygen Species (ROS): Boronic acids can be used to design probes for reactive oxygen species like hydrogen peroxide. nih.govnih.govnih.gov Derivatization of "this compound" could lead to the development of novel sensors for studying oxidative stress in biological systems. nih.govnih.gov
Functionalized Materials for Sensing: The compound can be used to functionalize nanomaterials, such as nanoparticles or graphene oxide, to create highly sensitive and selective sensing platforms. acs.org These materials could be employed for the detection of a wide range of analytes. mdpi.comacs.org
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid, and how can purity be ensured during purification?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or halogen-lithium exchange followed by boronation. For purification, recrystallization from ethanol/water mixtures or column chromatography (using silica gel and ethyl acetate/hexane gradients) is recommended. Purity assessment should involve HPLC (≥98% purity threshold) and NMR to confirm fluorine substitution patterns .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Identify benzyloxy protons (δ 5.1–5.3 ppm) and aromatic protons influenced by fluorine/bromo substituents.
- NMR : Resolve distinct fluorine environments (e.g., δ -110 to -120 ppm for ortho-fluorines).
- IR Spectroscopy : Confirm boronic acid B–O bonds (∼1350 cm) and benzyl ether C–O stretches (∼1250 cm).
- X-ray Crystallography : Resolve steric effects from the benzyloxy and bromo groups .
Q. What are common reaction applications of this boronic acid in cross-coupling chemistry?
- Methodological Answer : It is widely used in Suzuki-Miyaura couplings with aryl halides. Optimize reactions using Pd(PPh) (1–5 mol%) and a base like NaCO in THF/HO (3:1) at 80°C. Monitor reaction progress via TLC and isolate products via extraction (e.g., ethyl acetate) .
Q. How should this compound be stored to prevent decomposition?
- Methodological Answer : Store under inert gas (argon) at 0–6°C in amber glass vials to minimize boroxine formation. Pre-purge storage containers to reduce moisture exposure, and confirm stability via periodic NMR .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) due to boronic acid irritancy. Work in a fume hood to avoid inhalation. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .
Advanced Research Questions
Q. How do steric effects from the benzyloxy and bromo substituents impact cross-coupling efficiency, and how can this be mitigated?
- Methodological Answer : Steric hindrance may reduce coupling yields. Use bulky ligands like SPhos or RuPhos to stabilize Pd intermediates. Alternatively, employ microwave-assisted synthesis (120°C, 20 min) to enhance reactivity. Compare turnover numbers (TON) via GC-MS analysis .
Q. What electronic effects do the fluorine substituents exert on the boronic acid’s reactivity in electrophilic substitution reactions?
- Methodological Answer : Fluorine’s electron-withdrawing nature increases electrophilicity at the boron center. Study Hammett parameters (σ) to correlate reactivity with substituent effects. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution using InChI data from PubChem .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Acidic (pH 3) : Monitor boronic acid decomposition via NMR (boroxine peaks at δ 18–22 ppm).
- Basic (pH 10) : Track hydrolysis using LC-MS. Stabilize with chelating agents like EDTA in basic media .
Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
- Methodological Answer : Use Gaussian09 for transition-state modeling (IRC analysis) to predict regioselectivity in cross-couplings. Compare HOMO/LUMO energies with coupling partners to identify electron-deficient aryl halides for optimal reactivity .
Q. How can contradictory literature data on melting points or reaction yields be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
